5-Methyl-2-(2-trifluoromethylphenylamino)-thiazole-4-carboxylic acid
Overview
Description
5-Methyl-2-(2-trifluoromethylphenylamino)-thiazole-4-carboxylic acid is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a trifluoromethyl group, which is known for its electron-withdrawing properties. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(2-trifluoromethylphenylamino)-thiazole-4-carboxylic acid typically involves the reaction of 2-trifluoromethyl aniline with thiazole derivatives under specific conditions. One common method includes the use of a coupling reagent to facilitate the formation of the thiazole ring. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(2-trifluoromethylphenylamino)-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions, resulting in a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a range of functionalized thiazole compounds.
Scientific Research Applications
5-Methyl-2-(2-trifluoromethylphenylamino)-thiazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(2-trifluoromethylphenylamino)-thiazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to target sites with high affinity. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-2-(trifluoromethyl)phenylboronic acid
- 5-Methyl-2-(trifluoromethyl)furan-3-yl
Uniqueness
Compared to similar compounds, 5-Methyl-2-(2-trifluoromethylphenylamino)-thiazole-4-carboxylic acid stands out due to its unique combination of a thiazole ring and a trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-methyl-2-[2-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2S/c1-6-9(10(18)19)17-11(20-6)16-8-5-3-2-4-7(8)12(13,14)15/h2-5H,1H3,(H,16,17)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZYSRYMKIRWGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC2=CC=CC=C2C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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